molecular formula C13H9Cl2N3O4 B2726492 N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 891141-30-3

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2726492
CAS No.: 891141-30-3
M. Wt: 342.13
InChI Key: FWASXSCMUTVFCL-UHFFFAOYSA-N
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Description

The compound N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide features a 1,3,4-oxadiazole core substituted with a 2,5-dichlorophenyl group and a 5,6-dihydro-1,4-dioxine carboxamide moiety. Its molecular formula is C₁₃H₁₀Cl₂N₃O₃, with a molecular weight of 326.09 g/mol. The dichlorophenyl group enhances lipophilicity, while the oxadiazole and dioxine rings contribute to its electronic and steric properties.

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O4/c14-7-1-2-9(15)8(5-7)12-17-18-13(22-12)16-11(19)10-6-20-3-4-21-10/h1-2,5-6H,3-4H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWASXSCMUTVFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of:

  • Oxadiazole ring : Known for its diverse biological properties.
  • Dichlorophenyl group : Enhances lipophilicity and may influence biological interactions.
  • Dioxine moiety : Associated with various pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-stacking interactions with proteins and nucleic acids, potentially modulating their activity.

Antiviral Activity

Research has indicated that oxadiazole derivatives exhibit significant antiviral properties. For instance:

  • Dengue Virus Inhibition : A study highlighted the efficacy of oxadiazole derivatives as non-nucleoside inhibitors of dengue viral polymerase. Compounds synthesized from similar scaffolds demonstrated potent activity against all four dengue virus serotypes with submicromolar IC50 values .

Antibacterial Activity

The antibacterial potential of oxadiazole derivatives has been explored extensively:

  • Synthesis and Evaluation : A series of 1,3,4-oxadiazole compounds were synthesized and evaluated for antibacterial activity against various strains. Results showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Compounds containing oxadiazole rings have also been investigated for their anticancer properties:

  • Inhibition Studies : Research indicates that certain oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For example, studies on related compounds have shown effectiveness against ovarian carcinoma models .

Case Studies

  • Dengue Virus Study :
    • Objective : Evaluate antiviral activity against dengue virus.
    • Methodology : High-throughput screening and structure-activity relationship (SAR) studies.
    • Findings : Identified several potent inhibitors with submicromolar activity against dengue virus polymerase .
  • Antibacterial Evaluation :
    • Objective : Assess the antibacterial properties of synthesized oxadiazole derivatives.
    • Methodology : Synthesis followed by testing against standard bacterial strains.
    • Findings : Compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than standard antibiotics .

Data Summary

Biological ActivityCompound TestedMethodologyKey Findings
AntiviralOxadiazole DerivativesHigh-throughput screeningSubmicromolar IC50 against dengue virus
Antibacterial1,3,4-OxadiazolesSynthesis & MIC testingEffective against Gram-positive and Gram-negative bacteria
AnticancerRelated Oxadiazole CompoundsCell proliferation assaysInduced apoptosis in cancer cell lines

Scientific Research Applications

Anticancer Activity

The 1,3,4-oxadiazole scaffold is known for its diverse biological activities, particularly in the realm of anticancer research. Several studies have highlighted the effectiveness of oxadiazole derivatives against various cancer cell lines:

  • Mechanisms of Action : The compound exhibits antiproliferative effects by targeting specific enzymes and proteins involved in cancer cell growth and survival. It has been shown to inhibit thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and epigenetic regulation respectively .
  • Case Studies : Research has demonstrated that derivatives of 1,3,4-oxadiazoles can selectively induce apoptosis in cancer cells. For instance, compounds derived from this scaffold have been tested against breast cancer cell lines (MCF-7) showing significant cytotoxicity compared to standard treatments like Adriamycin .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. SAR studies involving N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide have revealed that modifications to the oxadiazole ring can enhance potency against specific cancer types .

Other Therapeutic Applications

Beyond oncology, this compound may exhibit potential in other therapeutic areas:

Antimicrobial Properties

Preliminary studies suggest that oxadiazole derivatives possess antimicrobial activities against various pathogens. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

There is emerging evidence that compounds containing oxadiazole moieties can modulate inflammatory responses. This could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Data Tables

Application Mechanism Cell Lines Tested Potency
Anticancer ActivityInhibition of thymidylate synthaseMCF-7Significant cytotoxicity
Antimicrobial ActivityDisruption of cell wallVarious bacteriaModerate efficacy
Anti-inflammatoryModulation of inflammatory cytokinesIn vitro modelsPromising results

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to four structurally related 1,3,4-oxadiazole derivatives (7c, 7d, 7e, 7f) described in . Key differences include:

Feature Target Compound Compounds 7c–7f
Core Structure 1,3,4-Oxadiazole 1,3,4-Oxadiazole
Substituents 2,5-Dichlorophenyl, dihydrodioxine carboxamide Thiazole-methyl, sulfanyl-propanamide
Functional Groups Carboxamide, Cl substituents Sulfanyl (-S-), methylphenyl groups
Molecular Weight 326.09 g/mol 375–389 g/mol

Key Observations :

  • The dihydrodioxine carboxamide introduces a rigid, oxygen-rich heterocycle, contrasting with the sulfanyl-propanamide linker in 7c–7f, which may confer greater conformational flexibility.

Physicochemical Properties

Melting Points and Solubility
Compound Melting Point (°C) Solubility Predictions
Target Compound Not reported Low aqueous solubility (high Cl content)
7c–7f () 134–178 Moderate (methyl groups enhance solubility)

The higher chlorine content in the target compound likely reduces aqueous solubility compared to 7c–7f, where methyl groups improve hydrophilicity.

Spectral Data Comparison
  • IR Spectroscopy :

    • Target Compound: Expected C-Cl stretches (550–600 cm⁻¹), C=O (amide I, ~1650 cm⁻¹), and C-O-C (dioxine, ~1200 cm⁻¹).
    • 7c–7f: Dominant S-H (sulfanyl, ~2550 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .
  • NMR Spectroscopy :

    • Target Compound: Aromatic protons (dichlorophenyl, ~7.0–7.5 ppm), dioxine protons (~4.0–5.0 ppm).
    • 7c–7f: Methylphenyl protons (~2.3 ppm), sulfanyl-propanamide protons (~3.5 ppm) .

Electronic and Computational Insights

Using density-functional theory (DFT) methods (e.g., B3LYP/6-31G* as in and ), the target compound’s electronic properties can be modeled:

  • HOMO-LUMO Gap : The dichlorophenyl group may lower the HOMO energy, increasing stability against oxidation compared to 7c–7f.
  • Dipole Moment : Polar carboxamide and dioxine groups could enhance dipole-dipole interactions, favoring crystallinity.

Q & A

How can the synthesis of this compound be optimized using experimental design methodologies?

Level: Basic
Methodological Answer:
To optimize synthesis, employ Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify critical factors. Use a central composite design or Box-Behnken model to minimize experimental runs while capturing interactions between variables. For example:

  • Response variables: Yield, purity (HPLC), reaction time.
  • Key factors: Solvent polarity (e.g., DMF vs. THF), stoichiometry of the oxadiazole-forming reagent, and reaction temperature (80–120°C).
    Statistical analysis (ANOVA) can prioritize factors and predict optimal conditions. Post-optimization, validate with triplicate runs to confirm reproducibility .

What computational strategies can predict the reactivity of the oxadiazole and dihydrodioxine moieties during synthesis?

Level: Advanced
Methodological Answer:
Use density functional theory (DFT) to model transition states and reaction pathways. Focus on:

  • Electron localization: Assess nucleophilic/electrophilic sites via Fukui indices.
  • Thermodynamic stability: Calculate Gibbs free energy changes for intermediate steps (e.g., cyclization of the oxadiazole ring).
    Pair computational results with in situ FTIR or NMR to monitor reaction progress experimentally. Tools like Gaussian or ORCA are recommended for simulations, validated against experimental kinetic data .

Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Level: Basic
Methodological Answer:
Combine orthogonal methods:

  • HPLC-PDA/MS: Quantify purity (>98%) and detect trace byproducts (e.g., unreacted dichlorophenyl intermediates).
  • NMR (¹H/¹³C): Confirm regiochemistry of the oxadiazole ring and dihydrodioxine substituents.
  • X-ray crystallography: Resolve ambiguous stereochemistry or crystal packing effects.
  • Elemental analysis: Validate empirical formula (C₁₆H₁₂Cl₂N₃O₄). Cross-reference with FTIR for functional group verification (e.g., C=O stretch at ~1680 cm⁻¹) .

How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Level: Advanced
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent interactions. To resolve:

Variable-temperature NMR: Probe conformational flexibility (e.g., dihydrodioxine ring puckering).

Solvent-dependent DFT: Simulate NMR chemical shifts in explicit solvent models (e.g., COSMO-RS).

2D NMR (HSQC, NOESY): Assign coupling patterns and spatial proximities.
If discrepancies persist, synthesize a deuterated analog or use solid-state NMR to isolate environmental effects .

What protocols ensure stability of this compound under varying storage conditions?

Level: Basic
Methodological Answer:
Conduct accelerated stability studies under ICH guidelines:

  • Forced degradation: Expose to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks.
  • Analytical monitoring: Track decomposition via HPLC (area% of parent compound) and LC-MS for degradants.
    Use Arrhenius modeling to extrapolate shelf-life at 25°C. Store in amber vials under inert gas (N₂) if sensitive to oxidation .

How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Level: Advanced
Methodological Answer:

Analog synthesis: Modify substituents (e.g., Cl position on phenyl, dihydrodioxine ring size).

In silico docking: Screen against target proteins (e.g., kinases, oxidoreductases) using AutoDock Vina or Schrödinger.

Functional assays: Pair computational predictions with enzymatic inhibition assays (IC₅₀) or cellular viability tests (MTT assay).
Use multivariate regression to correlate structural descriptors (Hammett σ, logP) with activity. Prioritize analogs with >10-fold potency improvements .

What strategies address low reproducibility in biological assay results?

Level: Advanced
Methodological Answer:
Reproducibility issues may stem from:

  • Impurities: Perform HPLC-ELSD to detect non-UV-active contaminants (e.g., inorganic salts).
  • Aggregation: Use dynamic light scattering (DLS) to assess colloidal aggregation at assay concentrations.
  • Solubility: Pre-screen in DMSO/PBS mixtures via nephelometry.
    Standardize protocols with positive controls (e.g., reference inhibitors) and report Z’-factor for assay quality .

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